Haloperidol-d4 N-Oxide is a deuterated derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily utilized in scientific research, particularly in pharmacokinetic studies and drug metabolism investigations. Haloperidol itself is classified as a high-potency first-generation antipsychotic, primarily acting as a dopamine D2 receptor antagonist. It is commonly prescribed for the treatment of schizophrenia, acute psychosis, and various behavioral disorders.
Haloperidol-d4 N-Oxide is synthesized from haloperidol, which originates from the butyrophenone class of compounds. The classification of haloperidol-d4 N-Oxide falls under stable isotope-labeled compounds, which are crucial for tracing studies in pharmacology and biochemistry. The compound's chemical formula is with a molecular weight of approximately 379.89 g/mol .
The synthesis of haloperidol-d4 N-Oxide involves several steps that typically include the deuteration of haloperidol to introduce deuterium atoms into its molecular structure. Various methods can be employed for this process, including:
The technical details often involve controlling reaction conditions such as temperature, pressure, and the presence of catalysts or solvents that facilitate the incorporation of deuterium into the molecule .
The molecular structure of haloperidol-d4 N-Oxide features a piperidine ring with various substituents including a chlorophenyl group and a fluorophenyl group. The presence of deuterium is indicated in the structure where hydrogen atoms are replaced by deuterium isotopes.
CC(CC1=CC=C(C=C1Cl)C2=CC(=C(C=C2F)C(=O)N(C)C(C)C(=O)O)C(C)=O)C(C)N(C)(C)C(=O)O)InChI=1S/C21H19ClFNO2/c1-13(2)14(3)15(8-19(25)24)20(26)22-18(17-11-23)12-16(4)9-10-21(5)6/h8-12H,1-7H3,(H,24,25)(H,26)/t14-,15-,18-,19-,20-/m0/s1These data points provide insight into the compound's structural characteristics which are essential for understanding its reactivity and interactions .
Haloperidol-d4 N-Oxide can participate in various chemical reactions typical of piperidine derivatives. These reactions may include:
The specific reaction pathways depend on the functional groups present in the molecular structure and the reaction conditions employed .
Haloperidol-d4 N-Oxide retains the pharmacological properties of haloperidol as a dopamine D2 receptor antagonist. Its mechanism involves:
This mechanism is crucial for its application in treating various psychiatric disorders .
Haloperidol-d4 N-Oxide exhibits several notable physical and chemical properties:
These properties are significant for laboratory handling and applications in research settings .
Haloperidol-d4 N-Oxide serves multiple purposes in scientific research:
These applications highlight its importance in advancing pharmaceutical research and understanding drug behavior .
Isotopic labeling, particularly deuterium (²H or D) substitution, serves as a pivotal strategy in psychotropic drug research due to its ability to modify pharmacokinetic properties without significantly altering a molecule’s biochemical interactions. Deuterium, a stable, non-radioactive hydrogen isotope, confers greater metabolic stability to compounds through the kinetic isotope effect (KIE). This phenomenon arises because carbon-deuterium (C–D) bonds exhibit ~6-10 times lower vibrational frequency and a higher dissociation energy barrier (1.2–1.5 kcal/mol) than carbon-hydrogen (C–H) bonds, thereby slowing enzymatic oxidation rates by cytochrome P450 (CYP) enzymes [3] [5] [9]. For neuropharmacological agents like haloperidol—a potent dopamine D₂ receptor antagonist—deuteration mitigates rapid first-pass metabolism, enabling precise tracking of drug distribution, metabolite formation, and receptor engagement. The KIE is quantified as kH/kD (rate constant ratio), with values >1 indicating metabolic deceleration [5]. Deuterated analogs thus function as molecular probes to disentangle metabolic pathways from pharmacodynamic effects, critical for optimizing central nervous system (CNS) drug design [3] [9].
Haloperidol-d4 N-Oxide (CAS 1246815-56-4) is a structurally sophisticated derivative of haloperidol featuring two strategic modifications: deuteration at four positions and N-oxidation of the piperidine nitrogen. Its molecular formula is C₂₁H₁₉D₄ClFNO₃ (molecular weight: 395.89 g/mol), where deuterium atoms replace protium at the 2,3,5,6-positions of the 4-chlorophenyl ring [2] [6] [7]. This isotopic labeling preserves steric and electronic properties nearly identical to non-deuterated haloperidol but introduces distinct physicochemical traits:
Table 1: Structural and Isotopic Characteristics of Haloperidol-d4 N-Oxide
| Property | Value | Analytical Method |
|---|---|---|
| Molecular Formula | C₂₁H₁₉D₄ClFNO₃ | High-Resolution MS [6] |
| CAS Number | 1246815-56-4 | - |
| Isotopic Purity | ≥98% D4 | NMR/MS [7] |
| Labeling Position | 2,3,5,6-positions of chlorophenyl | Synthetic chemistry [2] |
| N-oxide Functional Group | Piperidine nitrogen oxidation | IR/Raman spectroscopy [6] |
Haloperidol-d4 N-Oxide is indispensable in dual-aspect neuropharmacological research:
Metabolic Pathway Elucidation
As an internal standard in LC-MS/MS bioanalysis, its near-identical chromatographic behavior to non-deuterated haloperidol metabolites (e.g., haloperidol N-oxide) enables precise quantification in biological matrices. The C–D bonds resist oxidative metabolism, reducing "metabolic switching" artifacts and allowing clear distinction between parent drug and metabolites [3] [6] [9]. Studies using deuterated probes have revealed that haloperidol undergoes CYP3A4-mediated N-oxidation and carbonyl reduction—pathways where deuteration at key positions could delay degradation [5] [9].
Receptor Binding Dynamics
Though deuterium minimally affects receptor affinity, the N-oxide modification may alter ligand-receptor interactions. Haloperidol-d4 N-Oxide retains dopamine D₂ receptor antagonism (IC₅₀ comparable to haloperidol), confirmed via radioligand displacement assays [6]. Its utility extends to:
Table 2: Research Applications of Haloperidol-d4 N-Oxide
| Application Domain | Utility | Key Technique |
|---|---|---|
| Quantitative Bioanalysis | Internal standard for LC-MS/MS metabolite profiling | Mass spectrometry [6] |
| Metabolic Stability Assays | KIE measurement in hepatic microsomes; metabolic pathway mapping | CYP inhibition studies [9] |
| Receptor Binding Studies | D₂ receptor occupancy kinetics; impact of N-oxidation on binding affinity | Radioligand assays [6] |
| Isotopic Tracer | Distribution studies across CNS compartments | Autoradiography/MS imaging [8] |
Deuterated neuropharmacological probes like Haloperidol-d4 N-Oxide exemplify the synergy between isotopic chemistry and drug discovery. By enabling high-fidelity tracking of drug fate and receptor interactions, they accelerate the development of CNS therapeutics with optimized metabolic profiles [3] [5] [9].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5